GDC-0927, chemically known as (S)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol, is a synthetic, non-steroidal, orally bioavailable compound that functions as a selective estrogen receptor degrader (SERD). [, , ] It is classified as a next-generation endocrine therapy agent due to its potent antagonistic activity against estrogen receptor alpha (ERα), a key driver in the progression of estrogen receptor-positive (ER+) breast cancers. [, , , ] GDC-0927 has garnered significant attention in scientific research due to its unique mechanism of action, superior drug-like properties compared to earlier SERDs, and potential for combating endocrine resistance in ER+ breast cancer. [, , , ]
GDC-0927 is derived from a class of compounds known as selective estrogen receptor degraders. These compounds are designed to selectively target and degrade the estrogen receptor, a key player in the development and progression of certain breast cancers. The development of GDC-0927 involved extensive medicinal chemistry efforts to enhance its efficacy and pharmacokinetic properties compared to earlier compounds like GDC-0810 .
The synthesis of GDC-0927 involves a multi-step process that includes regioselective modifications to create a complex molecular structure. Key steps include:
The molecular structure of GDC-0927 features a complex arrangement that includes an azetidine ring and various substituents that enhance its binding affinity for the estrogen receptor. The specific structural formula includes functional groups that facilitate its action as a selective estrogen receptor degrader.
Key data points include:
GDC-0927 undergoes several key chemical reactions during its synthesis and metabolic processing:
GDC-0927 acts by binding to the estrogen receptor and promoting its degradation through proteasomal pathways. This mechanism effectively reduces the levels of active estrogen receptors within cancer cells, leading to decreased cell proliferation and tumor growth.
Key aspects include:
GDC-0927 exhibits several notable physical properties:
Chemically, GDC-0927 demonstrates:
GDC-0927 is primarily being investigated for its application in treating estrogen receptor-positive breast cancer. Its development reflects a growing trend towards targeted therapies that specifically degrade disease-related proteins rather than merely blocking their action.
Potential applications include:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3